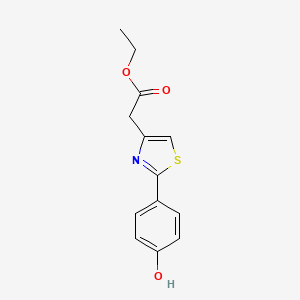
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2: is a synthetic peptide composed of nine amino acids. This compound is a modified fragment of substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation . The unique sequence and modifications of this compound make it a potent antagonist of substance P, which has significant implications in scientific research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residues in the peptide can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 has several scientific research applications, including:
Mécanisme D'action
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 exerts its effects by acting as an antagonist of substance P. It binds to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P, thereby blocking the receptor’s activation and subsequent signaling pathways . This inhibition can reduce pain perception and inflammation, making it a valuable tool in pain management and inflammatory disease research .
Comparaison Avec Des Composés Similaires
D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2: Another substance P antagonist with a similar sequence but different amino acid composition.
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2: A closely related peptide with methionine instead of norleucine.
Uniqueness: D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 is unique due to its specific sequence and modifications, which confer high potency and selectivity as a substance P antagonist . Its ability to effectively block NK1 receptor activation distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
89430-34-2 |
|---|---|
Formule moléculaire |
C58H77N13O10 |
Poids moléculaire |
1116.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C58H77N13O10/c1-4-5-18-41(51(61)74)65-55(78)45(27-33(2)3)68-57(80)48(30-36-32-64-40-20-12-10-17-38(36)40)71-56(79)46(28-34-14-7-6-8-15-34)69-58(81)47(29-35-31-63-39-19-11-9-16-37(35)39)70-54(77)44(23-25-50(60)73)67-53(76)43(22-24-49(59)72)66-52(75)42-21-13-26-62-42/h6-12,14-17,19-20,31-33,41-48,62-64H,4-5,13,18,21-30H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,74)(H,65,78)(H,66,75)(H,67,76)(H,68,80)(H,69,81)(H,70,77)(H,71,79)/t41-,42+,43-,44-,45-,46-,47+,48+/m0/s1 |
Clé InChI |
OFDJVNRFKDPBKR-VDUJBJPSSA-N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |
SMILES isomérique |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]6CCCN6 |
SMILES canonique |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |
Séquence |
PQQWFWLX |
Synonymes |
4-Pro-7,9-Trp-11-Nle-substance P (4-11) 4-prolyl-7,9-tryptophyl-11-norleucine-substance P (4-11) PTTNL-SP(4-11) substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)- substance P (4-11), prolyl (4)-tryptophyl(7,9)-norleucine(11)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine](/img/structure/B3030292.png)



![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)







![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)

